

# Amantadine Hydrochloride Combination Therapy: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Amantadine Hydrochloride

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **amantadine hydrochloride** combination therapy across various therapeutic areas. Supported by experimental data, this document delves into the efficacy and methodologies of amantadine combinations against monotherapy or alternative treatments.

**Amantadine hydrochloride**, a drug with a multifaceted pharmacological profile, has demonstrated clinical utility beyond its initial indication as an antiviral agent for influenza A. Its mechanisms of action, which include NMDA receptor antagonism and modulation of dopamine signaling, have prompted investigations into its efficacy in a range of neurological disorders. This guide synthesizes findings from key clinical studies to assess the superiority of amantadine in combination with other therapeutic agents for influenza, Parkinson's disease, traumatic brain injury, and multiple sclerosis-related fatigue.

## Efficacy in Influenza A: Triple Combination Antiviral Drug (TCAD) Therapy

In the treatment of influenza A, particularly in the context of antiviral resistance, a triple combination of amantadine, oseltamivir, and ribavirin (TCAD) has been investigated for its synergistic effects.

## Quantitative Data Comparison: TCAD vs. Oseltamivir Monotherapy

Outcome Measure	TCAD (Amantadine, Oseltamivir, Ribavirin)	Oseltamivir Monotherapy	Study Population	Reference
Viral Shedding at Day 3	40.0% of participants with detectable virus	50.0% of participants with detectable virus	Adults with influenza at increased risk of complications	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocol: Phase 2 Multicenter, Double-Blind, Randomized Trial

- Objective: To compare the efficacy of a combination of oseltamivir, amantadine, and ribavirin versus oseltamivir monotherapy in treating influenza.
- Participants: 633 adults with influenza at increased risk for complications were enrolled across 50 sites.
- Intervention: Participants were randomly assigned (1:1) to receive either the combination therapy (oseltamivir 75 mg, amantadine 100 mg, and ribavirin 600 mg) or oseltamivir monotherapy (75 mg) with matching placebos, both administered orally twice daily for 5 days.
- Primary Endpoint: The percentage of participants with detectable virus by PCR in a nasopharyngeal swab at day 3.
- Follow-up: Participants were followed for 28 days.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Advancements in Parkinson's Disease Management: Amantadine as an Adjunct to Levodopa

Amantadine is frequently used as an add-on therapy to levodopa in Parkinson's disease to manage motor complications such as dyskinesia and "off" episodes.

## Quantitative Data Comparison: Amantadine DR/ER Add-on Therapy

Outcome Measure	Amantadine DR/ER Add-on to Levodopa	Placebo Add-on to Levodopa	Study Population	Reference
Mean Reduction in "Off" Time per Day (at 12 weeks)	1.0 hour	Not reported	Patients with Parkinson's disease and "off" episodes	[4]
Mean Reduction in "Off" Time per Day (at 12 weeks, baseline $\geq 2.5$ hours/day)	1.2 hours	Not reported	Subgroup of patients with $\geq 2.5$ hours of "off" time at baseline	[4]
Change in MDS-UPDRS Part IV Total Score (at 100 weeks)	-1.4 (from baseline)	Not applicable (open-label extension)	Patients with Parkinson's disease and dyskinesia	[5]

## Experimental Protocol: Phase 3 Open-Label Extension Trial (EASE LID 2)

- Objective: To evaluate the long-term safety, tolerability, and efficacy of amantadine delayed-release/extended-release (DR/ER) capsules in patients with Parkinson's disease and levodopa-induced dyskinesia.
- Participants: 223 patients who had completed prior double-blind trials.
- Intervention: All participants received Gocovri® (amantadine DR/ER) 274 mg once daily at bedtime.
- Primary Outcome: Long-term safety and tolerability.

- Efficacy Measures: Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IV (Motor Complications) scores and patient-reported "off" time.
- Duration: 2 years.[\[4\]](#)[\[5\]](#)

## Emerging Applications in Traumatic Brain Injury (TBI)

Amantadine is being investigated for its potential to accelerate functional recovery in patients with severe traumatic brain injury. Recent studies have also explored its use in combination with other neuroprotective agents.

## Quantitative Data Comparison: Amantadine in TBI Recovery

Treatment Group	Primary Outcome Measure	Result	Study Population	Reference
Amantadine vs. Placebo	Rate of functional recovery (Disability Rating Scale - DRS)	Significantly faster recovery in the amantadine group during the 4-week treatment period (difference in slope, 0.24 points per week; $P=0.007$ ).	184 patients in a vegetative or minimally conscious state 4 to 16 weeks after TBI.	<a href="#">[6]</a> <a href="#">[7]</a>
Amantadine + Cerebrolysin	Conscious state in patients with prolonged disturbed consciousness	Additive effect on improving the conscious state, particularly in patients in a prolonged vegetative state.	Retrospective case-control study.	<a href="#">[8]</a> <a href="#">[9]</a>
Cerebrolysin Monotherapy	Glasgow Outcome Scale (GOS)	Increased GOS scores.	56 patients with TBI in an observational cohort study.	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocol: Placebo-Controlled Trial of Amantadine for Severe TBI

- Objective: To determine if **amantadine hydrochloride** improves functional recovery from vegetative and minimally conscious states after TBI.
- Participants: 184 patients who were in a vegetative or minimally conscious state 4 to 16 weeks post-TBI and receiving inpatient rehabilitation.

- Intervention: Patients were randomized to receive either amantadine (200-400 mg/day) or a placebo for 4 weeks. The initial dosage was 100mg twice daily for 2 weeks, with potential increases based on DRS score improvement.
- Primary Outcome: Rate of functional recovery measured by the Disability Rating Scale (DRS).
- Follow-up: A 2-week washout period followed the treatment phase.[\[6\]](#)[\[7\]](#)

## Investigating Combination Therapy for Multiple Sclerosis-Related Fatigue

Fatigue is a prevalent and debilitating symptom of multiple sclerosis (MS). Research is ongoing to evaluate the efficacy of amantadine in combination with other therapeutic modalities.

### Experimental Protocol: Amantadine and/or Transcranial Magnetic Stimulation (FETEM Trial)

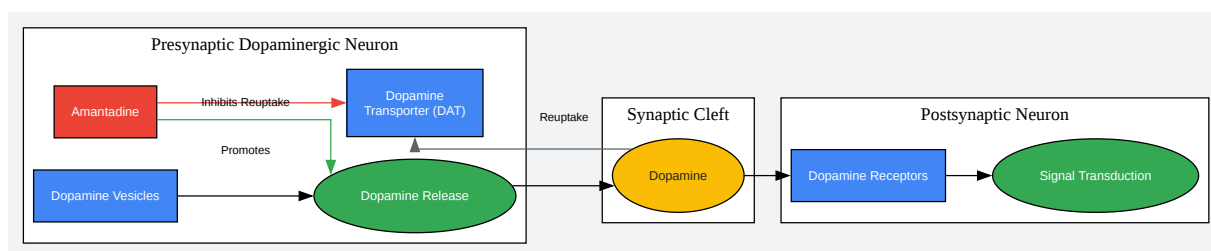
- Objective: To investigate the effect of 6 weeks of amantadine and/or transcranial magnetic stimulation (TMS) on fatigue in MS.
- Design: A national, multicenter, phase 3, randomized, double-blind, cross-over, placebo-controlled, and sham-controlled clinical trial.
- Participants: Adult patients with relapsing-remitting MS, an Expanded Disability Status Scale (EDSS) score of 1.5–4.5, and a Fatigue Severity Scale (FSS) score >4.
- Intervention: Participants will be randomized to one of four sequences, each consisting of four 6-week treatment periods with amantadine, TMS, a combination of both, or placebo/sham, separated by 12-18 week washout periods.
- Primary Outcome: Change in the Modified Fatigue Impact Scale (MFIS) score.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Note: As of the latest update, the FETEM trial is in progress, and results on the efficacy of the combination therapy are not yet available. A separate trial (TRIUMPHANT-MS) comparing amantadine, modafinil, and methylphenidate monotherapies to placebo found no significant

improvement in MS-related fatigue for any of the active treatments compared to placebo.[17]  
[18][19]

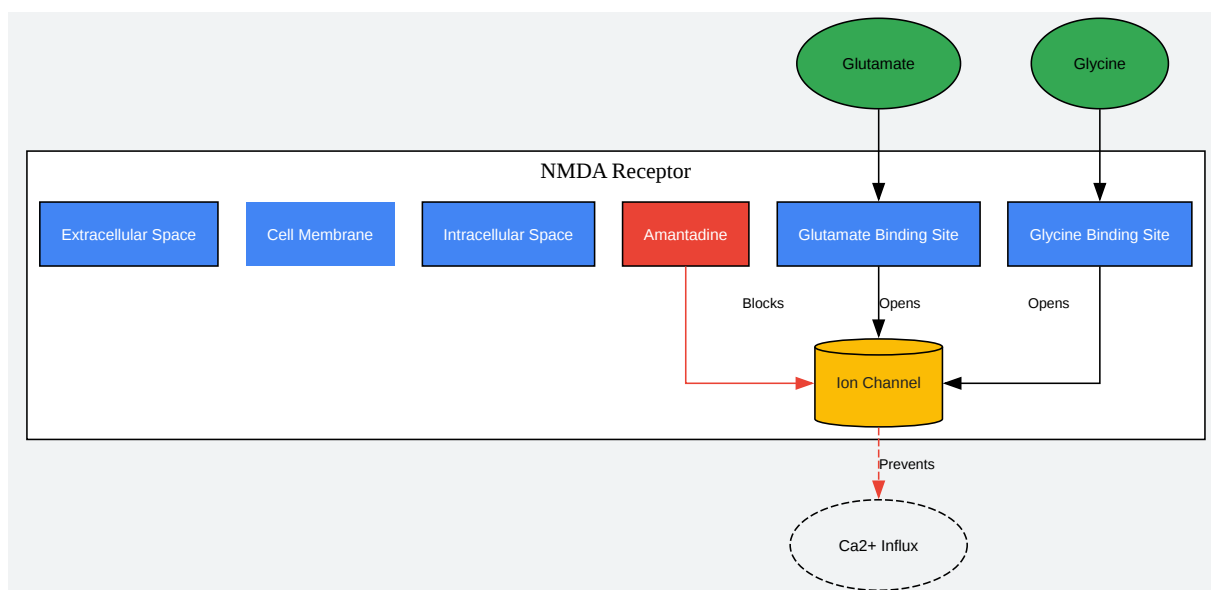
## Mechanisms of Action and Signaling Pathways

The therapeutic effects of **amantadine hydrochloride** stem from its interactions with multiple molecular targets. The following diagrams illustrate key signaling pathways and the proposed mechanisms of action.



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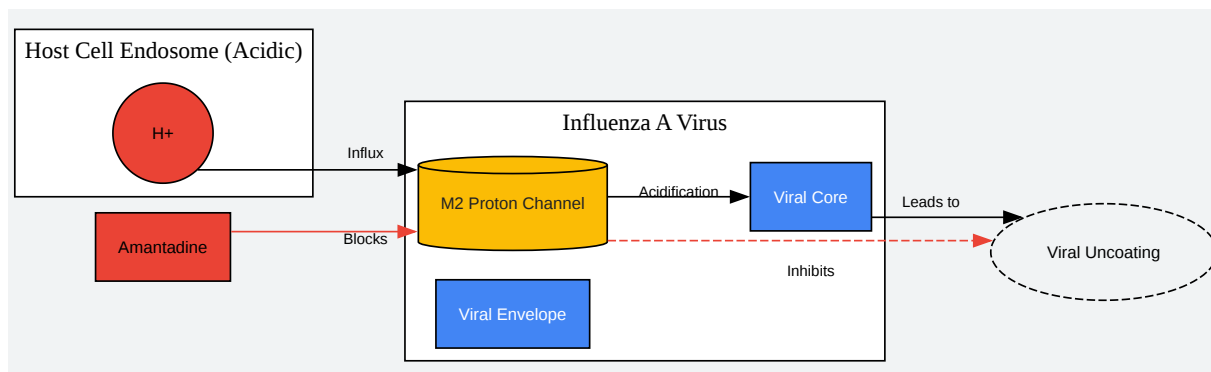
Amantadine's effect on dopaminergic neurotransmission.



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Amantadine's antagonistic action on the NMDA receptor.





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